Product packaging for Clemastine Fumarate(Cat. No.:CAS No. 14976-57-9)

Clemastine Fumarate

カタログ番号: B001165
CAS番号: 14976-57-9
分子量: 460.0 g/mol
InChIキー: PMGQWSIVQFOFOQ-YKVZVUFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Clemastine fumarate is a first-generation, centrally-penetrant histamine H1 receptor antagonist with established anticholinergic properties. Initially recognized for its antihistamine effects, this small molecule has emerged as a significant compound in preclinical research for its potential to promote oligodendrocyte differentiation and myelin repair. Main Research Applications: Immunology & Allergy Research: Serves as a canonical H1-antagonist to study histamine pathways, mast cell stabilization, and allergic response mechanisms . Neuroscience & Demyelination Studies: A key investigational drug for studying remyelination in models of multiple sclerosis (MS) and other demyelinating diseases. Research indicates it may shorten visual evoked potential latency, suggesting enhanced nerve conduction . Neurodegenerative Disease Research: Investigated for potential neuroprotective effects, including modulation of microglial activation and reduction of neuroinflammation in models like amyotrophic lateral sclerosis (ALS) . Mechanistic & Signaling Studies: Used to probe muscarinic M1 receptor signaling and its role in oligodendrocyte progenitor cell (OPC) differentiation . Mechanism of Action: this compound primarily functions as a selective histamine H1 receptor antagonist, competitively blocking the action of endogenous histamine . Its research value in neurology is attributed to additional mechanisms, including antagonism of the M1 muscarinic acetylcholine receptor, which is a known negative regulator of OPC differentiation and myelination . Its high lipophilicity enables efficient blood-brain barrier penetration, facilitating central nervous system (CNS) activity . Note to Researchers: Recent clinical investigations in progressive multiple sclerosis have reported that clemastine treatment was associated with an accelerated accumulation of disability in a specific trial setting, highlighting the complexity of its effects in different disease contexts and the critical need for further research . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30ClNO5 B001165 Clemastine Fumarate CAS No. 14976-57-9

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047785
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154 °C at 0.02 mm Hg
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very slightly soluble in water and sparingly soluble in alcohol.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to faintly yellow crystalline powder

CAS No.

14976-57-9, 15686-51-8
Record name Clemastine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14976-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemastine fumarate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clemastine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMASTINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

177-178 °C
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Clemastine Fumarate

Targeting of M1 Muscarinic Acetylcholine (B1216132) Receptors (CHRM1)

A pivotal discovery in understanding clemastine's effects on the CNS is its function as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1). This receptor is prominently expressed on oligodendrocyte precursor cells (OPCs) and acts as a negative regulator of their maturation. By blocking CHRM1, clemastine (B1669165) effectively removes a key inhibitory signal, thereby enabling OPCs to differentiate and contribute to myelination.

Clemastine's antagonism of CHRM1 is a primary driver of its pro-myelinating effects. High-throughput screening studies identified clemastine as one of the most effective compounds among a cluster of antimuscarinic drugs for enhancing oligodendrocyte differentiation. The mechanism involves removing the CHRM1-mediated brake on the differentiation process. This allows OPCs, which are resident progenitor cells in the CNS, to mature into fully functional oligodendrocytes capable of producing and wrapping myelin sheaths around axons. Studies in various models of CNS injury have confirmed that clemastine treatment enhances the differentiation of OPCs into mature oligodendrocytes, a critical step for both developmental myelination and remyelination after injury.

The promotion of OPC differentiation directly translates to enhanced myelin repair and preservation of myelin integrity. In conditions characterized by demyelination, such as multiple sclerosis or hypoxic brain injuries, the capacity for endogenous repair is often insufficient. Clemastine has been shown to accelerate the remyelination process in animal models of these diseases. By stimulating the maturation of OPCs, it increases the number of cells available to repair damaged myelin sheaths. This not only restores the structure of the myelin but also helps preserve the underlying axons from degeneration and improves functional recovery. Clinical trials have provided evidence that this mechanism can translate to humans, showing that clemastine can improve the speed of nerve impulse conduction, an indicator of myelin repair.

FeatureDescriptionKey Findings
Target Receptor M1 Muscarinic Acetylcholine Receptor (CHRM1)CHRM1 is a negative regulator of OPC differentiation.
Action AntagonistClemastine blocks CHRM1 activity on OPCs.
Effect on OPCs Promotes DifferentiationRemoves inhibitory signals, allowing OPCs to mature into myelinating oligodendrocytes.
Outcome Myelin RepairAccelerates remyelination and preserves myelin integrity in demyelinating conditions.

Modulation of Signaling Pathways

Beyond its direct receptor antagonism, clemastine influences a network of intracellular signaling pathways that are crucial for oligodendrocyte function and the inflammatory environment of the CNS.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase (ERK) branch, plays a central role in the cellular program of myelination. Research has demonstrated that clemastine treatment leads to the activation of the ERK1/2 signaling pathway in OPCs. This activation is essential for promoting OPC differentiation into mature oligodendrocytes. Studies have shown that the positive effects of clemastine on oligodendrogenesis are diminished when the ERK pathway is inhibited, confirming that clemastine's pro-myelinating effects are, at least in part, mediated through ERK activation. This activation appears to be downstream of its interaction with muscarinic receptors.

In addition to activating the ERK pathway, clemastine exerts protective effects by inhibiting another branch of the MAPK family, the p38 pathway, and the subsequent activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. The p38 MAPK/NLRP3 signaling axis is a key driver of neuroinflammation and pyroptosis, a form of inflammatory cell death. In models of experimental autoimmune encephalomyelitis (EAE) and hypoxic-ischemic brain injury, clemastine has been shown to reduce the phosphorylation of p38 and downregulate the expression of NLRP3 and the inflammatory cytokine Interleukin-1β (IL-1β). By inhibiting this pathway, clemastine mitigates microglia-mediated neuroinflammation, which is often a barrier to successful remyelination.

Signaling PathwayEffect of ClemastineConsequence for Myelination
Extracellular Signal-Regulated Kinase (ERK) Activation / UpregulationPromotes OPC differentiation and maturation.
p38 MAPK/NLRP3 Inhibition / DownregulationReduces neuroinflammation and pyroptosis, creating a more favorable environment for repair.
Wnt/β-catenin Inhibition of HyperactivationBlocks inhibitory signals, enhancing OPC differentiation and remyelination.

mTOR Pathway Involvement

Clemastine fumarate (B1241708) has been shown to engage with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cellular metabolism, growth, and survival. Research in the context of Alzheimer's disease models indicates that clemastine can enhance autophagy, the cellular process of degrading and recycling damaged components, by suppressing mTOR signaling. In experimental models using APP/PS1 transgenic mice, chronic oral treatment with clemastine led to a reduction in amyloid-β (Aβ) load and neuroinflammation. Mechanistically, this was associated with an enhancement of autophagy and a concurrent suppression of the mTOR pathway. Further in vitro studies showed that clemastine treatment decreased the levels of phosphorylated mTOR (p-mTOR) and phosphorylated p70S6K (p-p70S6K), key downstream effectors of mTOR signaling, in a dose-dependent manner. This suggests that the therapeutic effects of clemastine in certain neurodegenerative contexts may be mediated, at least in part, through its ability to modulate the mTOR pathway and enhance autophagic clearance of pathological protein aggregates.

Glutathione S-transferase 4α (Gsta4)/4-hydroxynonenal (B163490) (4-HNE) Pathway Activation

Clemastine fumarate has been identified as an activator of the Glutathione S-transferase 4α (Gsta4) pathway. Gsta4 is an enzyme that plays a critical role in cellular defense against oxidative stress by catalyzing the detoxification of toxic aldehydes, such as 4-hydroxynonenal (4-HNE). 4-HNE is a major end product of lipid peroxidation and can induce apoptosis and other forms of cellular damage.

Studies have shown that Gsta4 is highly expressed during the differentiation of adult oligodendrocytes. Clemastine has been found to target and activate Gsta4, which in turn restricts the apoptosis of oligodendrocytes and enhances myelination. By activating this pathway, clemastine helps to protect differentiating oligodendrocytes from oxidative damage, thereby improving their survival and promoting myelin repair. This mechanism identifies Gsta4 as a key intrinsic regulator of oligodendrocyte differentiation and survival, as well as a potential therapeutic target for clemastine in demyelinating diseases.

PERK/ATF4/CHOP Axis Modulation

This compound modulates the PERK/ATF4/CHOP signaling axis, a key pathway in the endoplasmic reticulum (ER) stress response. The ER is crucial for protein folding, and an accumulation of misfolded proteins triggers the unfolded protein response (UPR), of which the PERK pathway is a major branch. Chronic or severe ER stress leads to apoptosis, often mediated by the transcription factor C/EBP homologous protein (CHOP), which is downstream of PERK and activating transcription factor 4 (ATF4).

In experimental models of ischemic stroke, clemastine treatment has been shown to reduce post-stroke neurodegeneration by alleviating ER stress-mediated demyelination and neuronal apoptosis. The drug was found to downregulate the genes and proteins responsible for ER stress, including those in the PERK/ATF4/CHOP axis. Similarly, in a model of myocardial ischemia/reperfusion injury, clemastine was shown to mitigate apoptosis and reduce cellular stress by modulating the expression of CHOP. This suggests that clemastine's neuroprotective effects are partly due to its ability to attenuate ER stress and the subsequent activation of the pro-apoptotic PERK/ATF4/CHOP pathway.

Cellular Effects Beyond Remyelination

Inhibition of Microglia-Induced Neuroinflammation

Clemastine exerts significant anti-inflammatory effects by inhibiting neuroinflammation mediated by microglia, the resident immune cells of the central nervous system. In pathological conditions, activated microglia release pro-inflammatory cytokines that can impair myelination and cause neuronal damage.

Research has demonstrated that clemastine can suppress the activation of microglia and reduce the production and release of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In a model of hypoxic-ischemic brain injury, clemastine was found to inhibit the production of IL-1β by microglia through the inhibition of the p38 MAPK/NLRP3 pathway, which in turn promoted the maturation of oligodendrocyte progenitor cells (OPCs). In other models, clemastine's anti-inflammatory action has been linked to the downregulation of the purinergic receptor P2X7R on microglia, which is a pivotal regulator of the central immune system.

Summary of Clemastine's Effect on Microglia-Induced Neuroinflammation
Model SystemKey FindingAffected Pathway/MediatorsReference
Hypoxic-Ischemic Brain InjuryInhibited IL-1β production by microglia, promoting OPC maturation.p38 MAPK/NLRP3 pathway
Intracerebral Hemorrhage (murine model)Decreased pro-inflammatory effectors (iNOS, TNF-α, IL-1β) and increased anti-inflammatory effectors (Arg1).Microglial activation state
Chronic Unpredictable Mild Stress (mouse model)Suppressed M1-like microglial activation and regulated the imbalance of IL-1β and TNF-α.P2X7R downregulation

Decrease of Neuronal Apoptosis and Neuroprotection

Clemastine provides neuroprotective effects by directly reducing neuronal apoptosis. This action is closely linked to its ability to mitigate neuroinflammation and ER stress. In an experimental model of intracerebral hemorrhage, clemastine treatment led to lower rates of neuronal apoptosis and improved behavioral outcomes. This protective effect was attributed to its inhibition of the microglia-induced inflammatory response.

Furthermore, in the context of ischemic stroke, clemastine was shown to reduce infarct size, improve neuronal count, and alleviate oxidative stress. The underlying mechanism involves the downregulation of genes and proteins responsible for both ER stress and apoptosis through the modulation of the PERK/ATF4/CHOP pathway. These findings highlight that clemastine's neuroprotective capacity is multifaceted, involving the suppression of multiple cell-death-inducing pathways.

Neuroprotective Mechanisms of Clemastine
ConditionObserved EffectProposed MechanismReference
Intracerebral HemorrhageReduced neuronal apoptosis, decreased cerebral edema.Inhibition of microglia-induced inflammatory response.
Ischemic StrokeReduced infarct size, improved neuronal count, alleviated oxidative stress.Modulation of PERK/ATF4/CHOP axis, reducing ER stress-mediated apoptosis.

Regulation of Oligodendrocyte Apoptosis

Beyond promoting their differentiation, clemastine also plays a crucial role in regulating the survival of oligodendrocytes by inhibiting apoptosis. The survival of oligodendrocyte precursor cells (OPCs) and newly formed oligodendrocytes is critical for successful myelination and remyelination.

The primary mechanism for this protective effect is the activation of the Gsta4 enzyme. By upregulating Gsta4, clemastine enhances the detoxification of harmful lipid peroxidation byproducts, thereby protecting differentiating oligodendrocytes from oxidative stress-induced apoptosis. Specifically, the overexpression of Gsta4 has been shown to reduce the expression of the death receptor Fas and the activity of the mitochondria-associated Casp8-Bid-axis in adult OPCs, leading to improved oligodendrocyte survival during differentiation. This targeted regulation of apoptosis in the oligodendrocyte lineage is a key component of clemastine's therapeutic potential for myelin repair.

Impact on Inflammasome Activation and Pyroptosis

Recent research has uncovered a significant role for this compound in modulating inflammatory cell death pathways, specifically inflammasome activation and pyroptosis. Mechanistic studies have demonstrated that clemastine, when combined with sub-lytic doses of extracellular adenosine (B11128) triphosphate (ATP), triggers the activation of the inflammasome complex and induces pyroptotic cell death in macrophages. This effect is not limited to immune cells; the combination of clemastine and ATP also causes pyroptosis in human oligodendrocytes derived from induced pluripotent stem cells.

Pyroptosis is a highly inflammatory form of programmed cell death executed by gasdermin proteins, which is distinct from apoptosis. It is typically initiated by inflammasomes, which are intracellular multi-protein complexes that respond to pathogenic and endogenous danger signals. The activation of the inflammasome leads to the activation of inflammatory caspases, which in turn cleave gasdermin D. The N-terminal fragment of gasdermin D forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.

In the context of multiple sclerosis (MS), studies analyzing cerebrospinal fluid (CSF) from patients treated with clemastine showed a significant increase in proteins associated with purinergic signaling and pyroptosis. A "CSF proteomic pyroptosis score" was found to be elevated in untreated MS patients, particularly those with progressive disease, and it correlated significantly with the rates of disease progression. This suggests that pyroptosis is a relevant mechanism of central nervous system (CNS) injury in the disease, which can be enhanced by clemastine. The location of the pyroptosis transcriptional signature in the MS brain indicates this cell death process occurs where oligodendrocytes are near areas of smoldering inflammation characterized by activated microglia and macrophages.

Table 1: Research Findings on this compound's Impact on Inflammasome and Pyroptosis

Cell Type Studied Conditions Observed Effect Reference
Macrophages Clemastine + sub-lytic extracellular ATP Activation of inflammasome and induction of pyroptotic cell death.
Human Oligodendrocytes (iPSC-derived) Clemastine + extracellular ATP Induction of pyroptosis.
CNS Cells in MS In vivo (patient CSF analysis) Increased CSF proteomic pyroptosis score post-clemastine treatment.

Interaction with Purinergic Channel P2RX7

The mechanism by which this compound potentiates inflammasome activation and pyroptosis is directly linked to its interaction with the purinergic channel P2X7 receptor (P2RX7). Clemastine itself does not activate the P2RX7 channel; instead, it functions as an extracellularly binding allosteric modulator. This means it binds to a site on the receptor distinct from the ATP binding site and enhances the channel's response to its natural activator, ATP.

The P2RX7 receptor is an ATP-gated ion channel highly expressed on various immune cells, including microglia and macrophages, as well as on oligodendrocytes in the central nervous system. Under normal physiological conditions, P2RX7 requires high concentrations of extracellular ATP to become activated, a signal often associated with cellular damage or stress. However, studies show that clemastine markedly sensitizes the P2RX7 receptor, allowing it to be activated by lower, previously non-activating concentrations of ATP.

This sensitization leads to several functional changes in the channel. Clemastine rapidly and reversibly augments P2RX7-mediated whole-cell currents, accelerates ATP-induced pore formation, and facilitates the uptake of molecules like Yo-Pro-1, which is indicative of large pore opening. Furthermore, it stabilizes the open channel conformation of P2RX7. This prolonged channel opening is crucial for downstream signaling cascades, including the activation of the NLRP3 inflammasome. The toxic effects of clemastine in inducing pyroptosis in macrophages and oligodendrocytes can be blocked by a P2RX7 antagonist, confirming the channel's central role in this process. In LPS-primed human macrophages, clemastine was found to augment the release of the pro-inflammatory cytokine IL-1β, a key product of inflammasome activation.

Table 2: Effects of Clemastine on P2RX7 Channel Function

Parameter Effect of Clemastine Consequence Reference
ATP Sensitivity Markedly sensitizes P2RX7 to lower ATP concentrations. Channel activation at sub-optimal ATP levels.
Channel Currents Rapidly and reversibly augments whole-cell currents. Increased ion flux upon activation.
Pore Formation Accelerates ATP-induced pore formation and Yo-Pro-1 uptake. Facilitated pore dilation and passage of larger molecules.
Channel Conformation Stabilizes the open channel conformation. Prolonged signaling.
Downstream Signaling Augments IL-1β release from LPS-primed macrophages. Potentiation of inflammatory response.
Cellular Toxicity Potentiates pyroptosis in oligodendrocytes and myeloid cells. Cell death; effect is blocked by P2RX7 antagonist.

Blood-Brain Barrier Permeability and CNS Localization

This compound is a first-generation antihistamine, a class of drugs known for their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The lipophilic nature of clemastine allows it to permeate this barrier and enter the CNS.

Evidence confirms that clemastine can be transported across the BBB and act on specific neurons and neuroglia. Once within the CNS, it can interact with various cell types, including oligodendrocyte progenitor cells (OPCs), mature oligodendrocytes, microglia, and neurons. Its ability to access these cells is fundamental to its investigated therapeutic potential in neurological disorders, such as promoting remyelination in multiple sclerosis. By crossing the BBB, clemastine can enhance oligodendrocyte differentiation and myelination, which may help protect axons from degeneration.

The localization of clemastine's molecular targets within the CNS is also critical. For instance, the P2RX7 receptor, which clemastine modulates, is expressed in microglia, astrocytes, and oligodendrocytes. Therefore, clemastine's permeability into the brain allows it to directly interact with these receptors on CNS-resident cells, influencing neuroinflammatory processes such as microglial activation and cytokine release.

Preclinical Research and Animal Models

Experimental Autoimmune Encephalomyelitis (EAE) Model Studies

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination in the CNS. Studies using this model have been pivotal in demonstrating the potential of clemastine (B1669165) fumarate (B1241708) to not only promote myelin repair but also to mitigate the clinical severity of the disease.

In EAE mouse models, prophylactic treatment with clemastine has been shown to significantly decrease the clinical severity of the disease, both at its peak and throughout the chronic phase. This improvement in clinical scores is associated with the compound's ability to promote remyelination. Histological analysis of spinal cord sections from clemastine-treated EAE mice revealed a significant preservation of myelin staining intensity compared to vehicle-treated controls.

Furthermore, clemastine treatment has been observed to prevent axonal loss, a critical aspect of progressive disability in demyelinating diseases. By accelerating the process of remyelination during inflammatory demyelination, clemastine helps to protect axons from degeneration and improves functional recovery. The primary target for this remyelinating effect has been identified as the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1) on oligodendrocyte progenitor cells (OPCs), which negatively regulates their differentiation into mature, myelin-producing oligodendrocytes. Clemastine, acting as an antagonist to this receptor, facilitates the differentiation of OPCs and the subsequent formation of new myelin sheaths.

Table 1: Effect of Clemastine on EAE Clinical Scores and Myelination

Parameter Observation in Clemastine-Treated EAE Models Source(s)
Clinical Severity Significantly decreased at peak and chronic phases of disease.
Remyelination Accelerated formation of new myelin sheaths.
Axonal Integrity Significant prevention of axonal loss.
Functional Recovery Improved functional outcomes.

Beyond its direct effects on remyelination, clemastine has demonstrated protective roles against neuroinflammation and oxidative stress in the EAE rat model. Research indicates that clemastine can hinder the p38 MAPK/NLRP3 signaling pathway. This pathway is crucial in the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines. By inhibiting this pathway in microglia, clemastine can reduce the production of interleukin-1β (IL-1β), a potent inflammatory cytokine that impairs the maturation of OPCs.

Additionally, clemastine has been shown to influence the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress. In EAE, clemastine treatment was found to impede the Nrf2/HO-1/NLRP3/caspase-1/IL-1β pathway, suggesting a dual role in mitigating both inflammation and oxidative damage.

Toxin-Induced Demyelination Models

The cuprizone-induced demyelination model is another widely used tool to study the processes of demyelination and remyelination independent of a primary inflammatory response. In this model, mice fed a diet containing the toxin cuprizone (B1210641) experience widespread demyelination, particularly in the corpus callosum.

Studies have shown that clemastine treatment enhances myelin repair in the demyelinated regions of cuprizone-treated mice, including the cortex and corpus callosum. This is evidenced by an increase in the number of mature, APC-positive oligodendrocytes and an increase in myelin basic protein (MBP), a major component of the myelin sheath. The enhanced remyelination observed in these models further supports the potential of clemastine to promote the differentiation of oligodendroglial cells.

Hypoxic-Ischemic Brain Injury Models

Hypoxic-ischemic brain injury, particularly in neonates, can lead to significant white matter damage and subsequent neurological deficits. Preclinical studies using mouse models of neonatal hypoxia have demonstrated that clemastine can promote OPC differentiation and myelination, leading to improved functional recovery.

The therapeutic effect of clemastine in these models is believed to be oligodendroglial-specific, acting via the M1 muscarinic receptor on OPCs to overcome the maturation arrest often seen after hypoxic injury. In a neonatal rat model of hypoxic-ischemic brain injury, clemastine treatment led to a significant reduction in white matter loss and an increase in the number of Olig2+ cells, which are indicative of the oligodendrocyte lineage. This neuroprotective effect was associated with the regulation of the MAPK/ERK pathway. Clemastine has also been shown to protect adult mouse brains from hypoxia-induced damage, increasing the formation of new myelin in the motor cortex and corpus callosum.

Spinal Cord Injury (SCI) Models

Spinal cord injury (SCI) results in the loss of oligodendrocytes and demyelination of surviving axons, contributing to a blockage of nerve impulse conduction and functional deficits. In rat models of SCI, treatment with clemastine has been shown to preserve myelin integrity, decrease the loss of axons, and improve functional recovery.

The mechanisms underlying these benefits include the enhancement of OPC differentiation and myelin wrapping of axons. Clemastine activates the ERK1/2 pathway in OPCs through the M1 muscarinic receptor, promoting their differentiation into mature oligodendrocytes capable of remyelination. By promoting the structural repair of myelin sheaths, clemastine may help to restore neuronal function after traumatic injury to the spinal cord.

Table 2: Summary of Clemastine's Effects in Neurotrauma Models

Animal Model Key Pathological Feature Observed Effect of Clemastine Putative Mechanism Source(s)
Hypoxic-Ischemic Brain Injury White matter damage, OPC maturation arrest Promotes OPC differentiation and myelination, reduces white matter loss, improves functional recovery. Antagonism of M1 muscarinic receptor on OPCs, regulation of MAPK/ERK pathway.
Spinal Cord Injury (SCI) Demyelination, axonal loss Preserves myelin integrity, decreases axonal loss, improves functional recovery. Enhances OPC differentiation and myelin wrapping via CHRM1 and ERK1/2 activation.

Alzheimer's Disease Models (e.g., APP/PS1 mouse model, hTau mice)

Recent research has explored the potential of clemastine in the context of Alzheimer's disease (AD), where myelin disruption is increasingly recognized as a significant component of the pathology. In the APP/PS1 transgenic mouse model of AD, which develops amyloid-β (Aβ) plaques, chronic treatment with clemastine has been found to reduce Aβ deposition and rescue cognitive deficits.

One of the proposed mechanisms for this effect is the enhancement of autophagy, the cellular process for clearing damaged proteins and organelles, through the suppression of mTOR signaling. By boosting autophagy, clemastine may facilitate the clearance of Aβ. Additionally, clemastine has been shown to prevent oligodendrocyte precursor cells from entering a state of cellular senescence, a condition that is linked to Aβ plaque formation and cognitive decline in AD models. By protecting OPCs and promoting myelin formation, clemastine may help to mitigate the multifaceted pathology of AD.

In hTau mice, a model characterized by the overexpression of human Tau protein, clemastine was also effective in reducing pathological Tau deposition, protecting neurons and synapses, inhibiting neuroinflammation, and improving cognitive impairment. These protective effects were linked to the enhancement of autophagy, as co-administration with an autophagy inhibitor reversed the benefits.

Assessment Methodologies in Preclinical Studies

Preclinical evaluation of clemastine fumarate's therapeutic potential, particularly in the context of neurological disorders, relies on a multi-faceted approach. These methodologies are designed to provide a comprehensive understanding of the compound's effects, from observable behavioral changes to the underlying cellular and molecular mechanisms. Assessment strategies in animal models typically encompass behavioral tests to gauge functional recovery, histological analyses to visualize tissue-level changes, and molecular profiling to quantify changes in gene and protein expression.

Behavioral Tests for Motor Function and Cognitive Outcomes

Behavioral tests are fundamental in preclinical research to assess the functional impact of this compound on the central nervous system. These tests provide quantitative measures of motor coordination, locomotor activity, learning, and memory in animal models.

In studies investigating chemotherapy-induced cognitive impairment, the Open-field test and the Morris water maze test have been employed to evaluate anxiety, locomotor activity, and cognitive function. The Morris water maze, a widely used tool, assesses spatial learning and memory. Research in Alzheimer's disease models has also utilized this test, alongside the novel object recognition test , to evaluate short-term memory deficits. Findings from these studies indicate that clemastine treatment can rescue cognitive deficits.

For assessing motor function, particularly in models of spinal cord injury or neonatal hypoxia-ischemia, tests like the Catwalk test are utilized. This automated gait analysis system measures various parameters of an animal's stride, such as stand time, step cycle, and swing speed, to detect improvements in motor recovery. The collective evidence from these behavioral assessments suggests that clemastine can improve both cognitive and motor functional outcomes in various preclinical models of neurological injury and disease.

Table 1: Summary of Behavioral Tests in this compound Preclinical Research

Behavioral Test Assessed Outcome(s) Key Findings in Clemastine-Treated Models
Morris Water Maze Spatial learning and memory Improved cognitive function.
Novel Object Recognition Short-term memory Rescued short-term memory deficits.
Open-Field Test Locomotor activity, anxiety Evaluation of general activity and anxiety levels.

| Catwalk Test | Motor function, gait analysis | Improved functional recovery after injury. |

Histological Analysis of Remyelination and Cellular Markers

Histological analysis provides direct visual evidence of this compound's effects on myelin integrity and cellular populations within the central nervous system. These techniques are crucial for confirming the process of remyelination.

Luxol Fast Blue (LFB) staining is a standard method used to detect morphological damage to myelin sheaths, allowing for the visualization of both demyelination and remyelination. For higher-resolution analysis, transmission electron microscopy (TEM) is employed to examine the ultrastructure of myelin, such as the thickness and wrapping of myelin sheaths around axons.

Immunofluorescence and immunohistochemistry are used to identify and quantify specific cellular markers. These techniques help in tracking the fate of oligodendrocyte lineage cells. Key markers include:

PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) to identify oligodendrocyte precursor cells (OPCs).

APC (Adenomatous Polyposis Coli) to mark mature, myelinating oligodendrocytes.

Myelin Basic Protein (MBP) , a major component of the myelin sheath, is used to assess the extent of myelination. Levels of degraded MBP can also serve as a marker for degenerating myelin.

Neurofilament 200 , a protein that indicates axonal integrity.

Studies have consistently shown that clemastine treatment enhances myelination and promotes the differentiation of OPCs into mature oligodendrocytes. Histological analyses in various models have demonstrated increased densities of both OPCs and mature oligodendrocytes, as well as enhanced myelin density following clemastine administration.

Table 2: Histological Techniques and Cellular Markers

Technique/Marker Purpose Key Findings in Clemastine-Treated Models
Luxol Fast Blue (LFB) Staining for myelin sheaths Visual evidence of enhanced myelination.
Transmission Electron Microscopy (TEM) High-resolution imaging of myelin structure Confirmation of improved myelin morphology.
Immunofluorescence Detection of specific cellular proteins Observation of remyelination and cellular changes.
PDGFRα Marker for Oligodendrocyte Precursor Cells (OPCs) Increased density of OPCs.
APC Marker for mature Oligodendrocytes Increased density of mature oligodendrocytes.

| MBP (Myelin Basic Protein) | Marker for myelin | Reduced levels of degraded MBP, indicating less myelin degeneration. |

Gene and Protein Expression Profiling (e.g., Western Blot, qPCR)

To elucidate the molecular mechanisms underlying the effects of this compound, researchers employ gene and protein expression profiling techniques. These methods allow for the quantification of specific molecules involved in myelination and cellular signaling pathways.

Western blotting is a widely used technique to measure the levels of specific proteins. In clemastine studies, it has been used to quantify proteins indicative of axonal health, such as neurofilament 200, and key components of myelin, like MBP. This method has confirmed that clemastine treatment can increase the levels of neurofilament 200 protein in brain regions like the corpus callosum and hippocampus. Furthermore, Western blot analysis has been instrumental in identifying the activation of specific signaling pathways. For instance, it has been shown that clemastine can activate the ERK1/2 pathway in OPCs, which is known to promote cell differentiation.

While the provided sources focus heavily on protein-level analysis through Western blotting and immunofluorescence, Quantitative Polymerase Chain Reaction (qPCR) is a standard method used in such preclinical studies to measure changes in gene expression. It would be used to quantify the mRNA levels of genes involved in oligodendrocyte differentiation (e.g., Olig2, Sox10), myelin formation (e.g., Mbp, Plp1), and relevant signaling pathways, providing insight into how clemastine regulates these processes at the transcriptional level.

Table 3: Gene and Protein Expression Analysis Techniques

Technique Target Analyte Key Findings and Applications
Western Blot Proteins (e.g., Neurofilament 200, p-ERK/ERK) Increased neurofilament 200 protein levels. Activation of the ERK1/2 signaling pathway.
Immunofluorescence Proteins in tissue sections Visualization of damage to mature oligodendrocytes and axons.

| qPCR (Anticipated Use) | Gene transcripts (mRNA) | Quantification of genes related to oligodendrocyte differentiation and myelination. |

Clinical Research of Clemastine Fumarate in Neurological Disorders

Multiple Sclerosis (MS) and Demyelinating Conditions

Multiple sclerosis is a chronic inflammatory and neurodegenerative disease of the central nervous system driven by the destruction of myelin. The potential of clemastine (B1669165) fumarate (B1241708) to promote myelin repair has made it a key focus of research in this area.

Clinical Trials (e.g., ReBUILD, TRAP-MS)

Two pivotal clinical trials, ReBUILD and TRAP-MS, have provided contrasting but crucial insights into the therapeutic potential and risks of clemastine fumarate in the MS population.

The ReBUILD (Remyelination in Multiple Sclerosis with Clemastine) trial was a phase II, single-center, double-blind, placebo-controlled, crossover study designed to assess the efficacy of this compound in patients with relapsing multiple sclerosis and chronic demyelinating optic neuropathy. The trial enrolled 50 patients who received either this compound or a placebo for a specified period before crossing over to the other treatment arm. The primary goal was to determine if clemastine could repair myelin damage.

In contrast, the TRAP-MS (Targeting Residual Activity By Precision, Biomarker-Guided Combination Therapies of Multiple Sclerosis) trial was a phase I/II platform study investigating multiple potential therapies for progressive MS. A clemastine arm was included to explore its effects in patients experiencing disability progression independent of relapse activity. However, this arm of the trial was halted prematurely due to safety concerns.

A key focus of this compound research has been the objective measurement of remyelination.

Visual Evoked Potentials (VEPs) have been a primary outcome measure in these studies. VEPs measure the time it takes for a visual stimulus to travel from the retina to the visual cortex, with delays indicating demyelination. In the ReBUILD trial, treatment with this compound resulted in a significant reduction in VEP latency delay, suggesting improved nerve signal conduction and, by extension, myelin repair. Specifically, a reduction of 1.7 milliseconds per eye was observed in the crossover analysis.

Magnetic Resonance Imaging (MRI) techniques have also been employed to visualize and quantify changes in myelin. An analysis of MRI data from the ReBUILD trial utilized a method to measure the myelin water fraction (MWF), which is the proportion of water trapped within the layers of myelin. The results showed that patients treated with clemastine had modest increases in myelin water in the corpus callosum, providing direct imaging-based evidence of myelin repair. This was considered the first instance of brain repair being documented on MRI for a chronic neurological condition.

Key Findings from the ReBUILD Trial
Outcome MeasureResultSignificance
VEP Latency Delay Reduction1.7 ms/eyep=0.0048
Myelin Water Fraction (MWF)Modest IncreaseIndicates Myelin Repair

While the ReBUILD trial provided promising evidence for remyelination, the TRAP-MS trial revealed a concerning impact on disability progression in a different patient population. In the TRAP-MS study, which enrolled patients with progressive MS, the clemastine arm was stopped when three out of nine participants experienced an accumulation of disability that was more than five times faster than their baseline progression rate. This unexpected outcome highlighted potential risks associated with clemastine treatment in this specific MS subgroup.

TRAP-MS Trial: Clemastine Arm Outcome
MetricObservation
Disability Progression>5x faster accumulation in 3/9 patients
Trial Arm StatusHalted due to safety concerns

Neurofilament light chain (NfL) is a protein released into the cerebrospinal fluid and blood following neuroaxonal damage and is considered a biomarker of neuroaxonal injury in MS. In a study analyzing data from the ReBUILD trial, treatment with clemastine was associated with a reduction in blood NfL levels. This finding suggests that therapeutic remyelination may have a neuroprotective effect, reducing ongoing axonal damage.

Researchers are exploring combination therapies to enhance the effects of clemastine. Preclinical studies in animal models have suggested that metformin (B114582), a medication for type 2 diabetes, may enhance the remyelinating effects of clemastine. This has led to the initiation of a phase 2a clinical trial to test the combination of metformin and clemastine in people with relapsing-remitting MS. The trial will assess the combination's ability to promote myelin repair using MRI and visual tests as primary outcome measures.

Optic Neuritis

Optic neuritis, an inflammation of the optic nerve, is a common manifestation of MS and often leads to demyelination and vision loss. The ReCOVER (Remyelination in Acute Optic Neuritis with Clemastine) trial is a study designed to specifically assess the efficacy of this compound as a remyelinating agent in patients with acute optic neuritis. This study will use VEPs and MRI to monitor for evidence of remyelination in the visual pathway.

Another prospective, comparative interventional case series evaluated the effect of clemastine in patients with acute optic neuritis. In this study, patients treated with clemastine showed less thinning of the retinal nerve fiber layer (RNFL) and ganglion cell layer (GCL) compared to the control group, suggesting a protective effect on the retinal neurons.

Internuclear Ophthalmoparesis

Internuclear ophthalmoparesis (INO), a disorder of eye movement due to a lesion in the medial longitudinal fasciculus, is another area of investigation for this compound. A single-center, double-blind, randomized, placebo-controlled trial is underway to assess the long-term efficacy of this compound in improving the dysconjugacy of eye movements in 80 MS patients with INO. The primary outcome of this study is the change in the versional dysconjugacy index (VDI), measured by infrared oculography.

Neurodevelopmental Deficits

Research has extended to the potential of this compound in addressing neurodevelopmental deficits characterized by myelination defects.

Williams Syndrome

Williams syndrome is a rare genetic disorder caused by the deletion of a segment of chromosome 7, which includes the GTF2I gene. This gene has been linked to myelination, and individuals with Williams syndrome exhibit neurocognitive abnormalities.

Preclinical studies using mouse models of Williams syndrome have shown promising results. In mice with a deletion of the Gtf2i gene, which mirrors the genetic abnormality in humans, there were observable deficits in myelination, including reduced numbers of mature oligodendrocytes and thinner myelin. Treatment with this compound in these mice normalized the number of oligodendrocytes and increased myelin thickness. Furthermore, analysis of brain samples from human subjects with Williams Syndrome has revealed similar findings of reduced myelin thickness and fewer mature oligodendrocytes compared to typical human brain samples.

Based on the promising preclinical data, clinical trials are now underway to evaluate the efficacy and safety of this compound in treating the cognitive, motor, and social impairments associated with Williams syndrome. An open-label study with a randomized, cross-over, placebo-controlled design is examining the effects of clemastine in children aged 3-6 years with a confirmed diagnosis. Another study is investigating the relationship between clemastine treatment and cognitive, motor, and behavioral deficits in individuals with Williams syndrome aged 6-30. The primary objective of these trials is to determine if reversing the underlying myelin defects with clemastine can lead to functional improvements in individuals with this neurodevelopmental disorder. In mouse models, restoring myelination with clemastine has been shown to rescue behavioral deficits.

Neurodegenerative Diseases

This compound has been identified as a promising agent for promoting remyelination, the process of restoring the myelin sheath around nerve fibers, which is damaged in many neurodegenerative diseases. Current time information in Miami, FL, US. Its potential therapeutic effects are also attributed to its ability to enhance autophagy, a cellular process that removes damaged components. Current time information in Miami, FL, US. Research suggests that clemastine can cross the blood-brain barrier and exert protective effects on neurons and glial cells.

Preclinical studies have indicated beneficial effects of clemastine in animal models of several neurodegenerative diseases by promoting myelination, enhancing autophagy, and reducing neuroinflammation. For instance, in rodent models, clemastine has been shown to decrease microgliosis, enhance motor neuron survival, and alleviate neuroinflammation, suggesting its potential in conditions like amyotrophic lateral sclerosis and Alzheimer's disease.

Late-life depression, a form of major depression affecting individuals aged 60 and older, is often challenging to treat and can be associated with cognitive decline. Some studies suggest that abnormalities in the brain's white matter, which is composed of myelinated nerve fibers, may contribute to treatment resistance in this population.

A clinical trial is currently underway to investigate whether clemastine can improve the white matter integrity in the brains of older adults with depression. The study aims to determine if this potential improvement in white matter can enhance the effectiveness of standard antidepressant treatments, thereby reducing depressive symptoms and improving cognitive functions like memory and thinking. This research is based on the hypothesis that clemastine's remyelinating properties could address the underlying white matter pathology associated with late-life depression.

The "Clemastine for Improving White Matter and Boosting Antidepressant Response in Late-life Depression (CLIMB)" trial is a Phase II study designed to assess these potential benefits. Participants will receive either this compound in combination with a standard antidepressant or a placebo with an antidepressant over a 12-week period. Researchers will use brain imaging techniques to measure changes in white matter and will also assess mood, memory, and thinking abilities.

Myelin damage and neuroinflammation are also implicated in the pathophysiology of certain psychiatric disorders. Preclinical evidence suggests that clemastine may have therapeutic potential in animal models of major depressive disorder and schizophrenia. In a mouse model of depression, clemastine was found to alleviate depressive-like behaviors by reversing the imbalance of pro-inflammatory microglia in the hippocampus.

The proposed mechanism of action in these disorders relates to clemastine's ability to enhance myelination and oligodendrocyte differentiation. Research has shown that clemastine can rescue schizophrenia-like behaviors and social avoidance in mice through these mechanisms. By modulating neuroinflammation and promoting myelin integrity, clemastine may offer a novel therapeutic avenue for psychiatric conditions where these processes are compromised.

Other Investigational Uses

Beyond neurological disorders, the therapeutic potential of this compound is being explored in other medical contexts, primarily leveraging its potent antihistaminic properties to mitigate allergic reactions in specific clinical settings.

Perioperative anaphylaxis is a serious and life-threatening complication that can occur during cardiovascular surgery, particularly with the use of cardiopulmonary bypass (CPB). Drugs commonly used in this setting, such as heparin and protamine, can trigger allergic reactions by causing mast cells to release histamine (B1213489).

A pilot study investigated the effect of pretreatment with this compound on hemodynamic instability mediated by anaphylaxis in patients undergoing cardiovascular surgery with CPB. The study found that patients who received this compound before surgery had significantly lower plasma histamine concentrations during the perioperative period compared to the placebo group.

Furthermore, the clemastine group maintained higher and more stable blood pressure, suggesting that pretreatment with this compound can restrain the increase in histamine concentration and lead to safer hemodynamics in patients undergoing cardiac surgery with CPB.

Table 1: Hemodynamic Outcomes in Cardiovascular Surgery Patients

ParameterThis compound GroupPlacebo GroupP-value
Diastolic Blood PressureSignificantly HigherLower0.014
Mean Arterial PressureSignificantly HigherLower0.024
Systolic Blood Pressure Variability (CV%)13.9 ± 4.2%17.2 ± 4.4%<0.01
Diastolic Blood Pressure Variability (CV%)12.9 ± 4.9%15.3 ± 5.2%0.02

Hypersensitivity reactions (HSRs) are a significant concern with certain chemotherapy agents, particularly taxanes like paclitaxel. These reactions can range from mild skin rashes to severe, life-threatening anaphylaxis. To reduce the incidence and severity of HSRs, premedication with corticosteroids and antihistamines is a standard practice.

This compound has been used as a component of premedication regimens to prevent HSRs to paclitaxel. A study compared the efficacy and safety of a premedication regimen containing intravenous clemastine to one with oral cetirizine (B192768). The incidence of severe hypersensitivity reactions (grade ≥3) was low in both groups, with 1.6% in the clemastine cohort and 0.5% in the cetirizine cohort, indicating that premedication with an H1 receptor antagonist is effective.

While premedication significantly reduces the risk of HSRs to taxanes, it is not always effective in preventing reactions to platinum-based chemotherapy agents. The management of HSRs in oncology is a critical aspect of supportive care to ensure patients can safely receive their prescribed cancer treatments.

Pharmacological Considerations and Drug Repurposing

Antihistaminic Properties as a First-Generation H1 Receptor Antagonist

Clemastine (B1669165) is a selective histamine (B1213489) H1 antagonist. Its primary mechanism of action involves competitively binding to histamine H1 receptors on effector cells. This action blocks the effects of endogenous histamine, a key mediator in allergic reactions, thereby providing temporary relief from symptoms such as sneezing, runny nose, and itchy, watery eyes. The binding of clemastine to these receptors prevents histamine-induced responses like increased capillary permeability, vasodilation, and the constriction of smooth muscles in the gastrointestinal and respiratory tracts.

As a first-generation antihistamine, clemastine is known for its sedative side effects, a characteristic that distinguishes it from newer, second-generation antihistamines. The antihistaminic activity of clemastine fumarate (B1241708) has a long duration, with peak effects observed 5-7 hours after administration and persisting for 10-12 hours, and in some cases, up to 24 hours.

Anticholinergic Properties (Muscarinic Antagonist)

In addition to its antihistaminic activity, clemastine fumarate exhibits notable anticholinergic properties. This is attributed to its ability to act as a muscarinic antagonist, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors. This anticholinergic action contributes to some of its therapeutic effects, such as a drying effect on nasal passages, but also to certain side effects.

The antimuscarinic activity of clemastine has been a key factor in its investigation for new therapeutic roles, particularly in the central nervous system. It has been demonstrated that clemastine can act as an antagonist of the muscarinic acetylcholine receptor, which has implications for its effects on oligodendrocyte differentiation and myelination. Studies have suggested a higher affinity of clemastine for the M1 and M3 muscarinic receptor subtypes.

Drug Repurposing Strategy for Neurological Indications

The established safety profile of clemastine as an FDA-approved drug, combined with its ability to cross the blood-brain barrier, has made it an attractive candidate for drug repurposing, particularly for neurological disorders. Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a promising strategy to accelerate the development of new treatments. Clemastine has shown significant potential in promoting remyelination, the process of repairing the myelin sheath that insulates nerve fibers, which is damaged in diseases like multiple sclerosis.

Preclinical studies have demonstrated the therapeutic effects of clemastine in various animal models of neurological conditions, including spinal cord injury and traumatic brain injury. Its neuroprotective effects are thought to be mediated through the promotion of oligodendrocyte differentiation and maturation, as well as the inhibition of neuroinflammation.

Rationale and Advantages of Repurposing

The primary rationale for repurposing clemastine for neurological indications stems from its unexpected ability to stimulate remyelination. This effect is distinct from its well-known antihistaminic properties. The significant advantages of repurposing an existing drug like clemastine include:

Reduced Development Time and Cost: Since the drug has already undergone extensive preclinical and clinical testing for its initial indication, the time and financial resources required for development are substantially lower compared to creating a new chemical entity.

Established Safety Profile: The safety and tolerability of clemastine in humans are well-documented from its long-standing use as an antihistamine.

Known Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of clemastine are already understood, which facilitates its investigation for new therapeutic uses.

High-Throughput Screening for Identification of Remyelinating Agents

The identification of clemastine as a potential remyelinating agent was a direct result of high-throughput screening (HTS) platforms. These advanced screening methods allow for the rapid testing of large libraries of compounds to identify those with a desired biological activity. In the case of clemastine, HTS assays were designed to identify molecules that could promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes.

Clemastine was among a group of muscarinic antagonists identified through these screening efforts that demonstrated the ability to enhance oligodendrocyte differentiation and myelination. This discovery has paved the way for further preclinical and clinical investigation of clemastine as a potential therapy for demyelinating diseases.

Formulation and Bioavailability Considerations (Fumarate Salt)

Clemastine is commonly formulated as this compound to improve its pharmaceutical properties. The use of a salt form, in this case, the fumarate salt, enhances the solubility and bioavailability of the active drug compound.

Pharmacokinetic studies have shown that this compound is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 to 4 hours. The oral bioavailability of clemastine has been calculated to be approximately 39.2%. The fumarate salt formulation plays a crucial role in ensuring consistent and effective delivery of the active clemastine molecule to its target sites within the body.

Advanced Research Methodologies and Future Directions

Advanced Brain Imaging Techniques (e.g., MRI, Myelin Water Fraction, T1 Relaxation Time)

Advanced magnetic resonance imaging (MRI) techniques are at the forefront of non-invasively quantifying myelin content in the central nervous system. Unlike conventional MRI, which is excellent for visualizing demyelinating lesions, these specialized methods aim to provide a direct measure of myelin repair.

One of the key techniques is Myelin Water Fraction (MWF) imaging. This method exploits the fact that water trapped within the layers of the myelin sheath exhibits a distinctively short T2 relaxation time compared to intracellular and extracellular water. By analyzing the multi-exponential T2 decay of the MRI signal, researchers can calculate the proportion of the total water signal that originates from myelin water, providing a quantitative biomarker for myelin content. Studies have demonstrated a strong correlation between MWF and histological staining for myelin, validating its use as an in vivo marker. In a clinical trial involving clemastine (B1669165) fumarate (B1241708), researchers found that patients treated with the drug showed modest increases in myelin water, providing imaging-based evidence of myelin repair.

Another important MRI-based measure is the T1 relaxation time . Changes in T1 relaxation time within brain lesions are also being investigated as a marker for remyelination. Clinical trials have been designed to assess the efficacy of clemastine by measuring the change in T1 relaxation time in demyelinating lesions from baseline to post-treatment. The hypothesis is that successful remyelination will lead to a normalization of this value.

These advanced imaging techniques are central to ongoing and future clinical trials. For instance, a clinical trial is assessing MRI evidence of remyelination with clemastine fumarate by focusing on multi-parametric MRI assessments in the corpus callosum, a region identified as promising for evaluating remyelination in animal models. The goal of such studies is to define the best MRI metrics for measuring myelin recovery and to guide the design of future trials for remyelinating therapies.

Table 1: Advanced MRI Techniques for Assessing Remyelination with this compound

Technique Principle Application in Clemastine Research
Myelin Water Fraction (MWF) Measures the proportion of water trapped within myelin sheaths based on its short T2 relaxation time. Used to document increases in myelin content in MS patients following treatment, providing direct imaging evidence of repair.
T1 Relaxation Time Measures the time constant for the longitudinal relaxation of nuclear spin. Changes can reflect alterations in tissue microstructure, including myelination. Employed in clinical trials to assess changes within demyelinating lesions as a potential marker of clemastine-induced remyelination.

Electrophysiological Techniques (e.g., Visual Evoked Potentials)

Electrophysiological techniques provide a functional measure of neural pathway integrity, which is directly impacted by myelination. Visual Evoked Potentials (VEPs) have been a cornerstone in assessing the efficacy of this compound.

VEP measures the time it takes for a visual stimulus (like a checkerboard pattern) to travel from the retina to the visual cortex in the brain. In demyelinating conditions such as optic neuritis, a common manifestation of MS, the signal is delayed, resulting in a prolonged "P100 latency". Shortening of this latency is considered a reliable indicator of remyelination and improved nerve conduction.

The ReBUILD trial, a landmark phase 2 study, used VEP latency as its primary outcome measure to evaluate this compound in patients with MS and chronic optic neuropathy. The trial demonstrated that treatment with clemastine resulted in a statistically significant reduction in the P100 latency delay compared to placebo. This finding was hailed as the first evidence from a randomized controlled trial of a drug inducing myelin repair for a chronic demyelinating condition. The improvement in VEP persisted even after patients in the crossover trial switched from clemastine to placebo, suggesting a structural repair rather than a transient physiological effect.

Table 2: Key Findings from the ReBUILD Trial using Visual Evoked Potentials (VEP)

Parameter Measurement Finding Significance
Primary Outcome P100 Latency Delay Reduced by 1.7 milliseconds per eye. First randomized trial evidence of a drug promoting myelin repair in chronic demyelinating injury.
Patient Population 50 patients with relapsing MS and chronic demyelinating optic neuropathy. N/A N/A
Trial Design Double-blind, randomized, placebo-controlled, crossover. N/A N/A

CSF Proteomics and Biomarker Identification

Cerebrospinal fluid (CSF) bathes the brain and spinal cord, making it a valuable source for biomarkers that can reflect pathological and therapeutic processes within the central nervous system. In the context of this compound, CSF proteomics , the large-scale study of proteins in the CSF, has been employed to understand its intrathecal effects and to identify potential biomarkers of remyelination or other unforeseen mechanisms.

A notable application of this methodology was in the TRAP-MS trial, where a clemastine arm was added to identify a CSF remyelination signature. Researchers used a multiplex DNA-aptamer assay to measure the relative concentrations of approximately 7,000 proteins in CSF samples collected before and after clemastine therapy. This unbiased, large-scale analysis revealed unexpected changes. Instead of a clear remyelination signature, the data showed that clemastine treatment significantly altered purinergic metabolism and increased proteins associated with pyroptosis, a form of inflammatory cell death. This crucial finding, which was not anticipated based on earlier studies, highlighted a potential adverse mechanism of the drug in certain patient populations.

Induced Pluripotent Stem Cell-Derived Human Oligodendrocytes in Mechanistic Studies

To delve deeper into the cellular mechanisms of this compound, researchers have turned to advanced in vitro models. Induced pluripotent stem cell (iPSC)-derived human oligodendrocytes offer a powerful platform for studying the drug's direct effects on the primary myelin-producing cells of the CNS. This technology allows scientists to take cells from a patient, such as skin cells, reprogram them back into a stem-cell-like state, and then guide their differentiation into oligodendrocytes.

This approach was used to investigate the unexpected findings from the CSF proteomics studies. Mechanistic studies demonstrated that clemastine, in the presence of adenosine (B11128) triphosphate (ATP), could induce pyroptosis in iPSC-derived human oligodendrocytes. This finding provided a direct cellular link to the adverse signals detected in the CSF of patients and underscored a potentially harmful off-target effect of the drug. These iPSC-based models are invaluable for dissecting molecular pathways and for screening for both beneficial and detrimental effects of potential remyelinating therapies before they are advanced in clinical trials.

Single-Nucleus RNA Sequencing (snRNAseq) in MS Brain

Understanding how a drug like clemastine affects the complex cellular environment of the MS brain requires tools that can analyze gene expression at the single-cell level. Single-nucleus RNA sequencing (snRNAseq) is a cutting-edge technique that allows researchers to profile the transcriptome of individual cells from post-mortem brain tissue.

In the investigation of clemastine's potential adverse effects, researchers re-analyzed publicly available snRNAseq datasets from MS and control brains. This analysis was performed to see if the components of the newly identified pyroptosis pathway were present in the MS brain. The results showed enhanced expression of P2RX7, the gene for the purinergic receptor P2RX7 which is central to the clemastine-induced pyroptosis mechanism, in MS brains compared to controls. Notably, P2RX7 expression was high in oligodendrocytes and microglia, particularly in chronic active MS lesions. The re-analysis also revealed a pyroptosis transcriptional signature in these same cell types in the MS brain, providing a crucial link between the clinical trial findings and the underlying cellular pathology of the disease.

Drug Development and Clinical Trial Design for Remyelination Therapies

The journey of this compound from a repurposed antihistamine to a candidate remyelinating agent has provided valuable lessons for the broader field of drug development and clinical trial design.

Early preclinical screening, which identified clemastine's ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs), highlighted the power of high-throughput methods to find new uses for existing drugs.

The design of the initial ReBUILD trial set a precedent for future remyelination studies. Key features included:

A specific patient population: The trial enrolled patients with chronic, stable optic neuropathy, allowing for the use of a sensitive and reliable primary endpoint.

A robust primary outcome: The use of VEP latency provided an objective, functional measure of remyelination.

A crossover design: This design increased statistical power with a smaller number of participants, as each patient served as their own control.

Subsequent trials, such as the TRAP-MS platform trial, represent an evolution in clinical trial design. This trial investigated multiple experimental therapies simultaneously, allowing for more efficient testing of new agents. However, the experience with clemastine in this trial also underscored the critical importance of protocol-defined safety criteria and the need for biomarkers that can detect not only efficacy but also potential toxicity. The unexpected finding that clemastine could accelerate disability progression in a subset of patients with progressive MS led to the early termination of that arm of the study and a re-evaluation of its mechanism.

Addressing Potential Adverse Mechanisms (e.g., Pyroptosis)

While initial studies on clemastine focused on its beneficial effects on oligodendrocyte differentiation, more recent research has uncovered a potential adverse mechanism involving pyroptosis . Pyroptosis is a highly inflammatory form of programmed cell death that is distinct from apoptosis.

The TRAP-MS trial was instrumental in identifying this risk. Analysis of CSF from patients with progressive MS treated with clemastine revealed a significant increase in biomarkers of purinergic signaling and pyroptosis. Mechanistic studies subsequently showed that clemastine can potentiate the action of extracellular ATP on the P2RX7 receptor, which is highly expressed on oligodendrocytes and myeloid cells like microglia. This potentiation activates the inflammasome and induces pyroptotic cell death in both macrophages and human oligodendrocytes.

This discovery suggests that in the inflammatory environment of the progressive MS brain, where damaged cells may release high levels of ATP, clemastine could paradoxically exacerbate tissue injury by triggering pyroptosis in the very cells it is intended to help. The CSF proteomic pyroptosis score was found to be higher in patients with progressive MS than in those with relapsing-remitting disease and correlated with the rate of disease progression, suggesting that this pathway may be a mechanism of CNS injury in MS, even independent of clemastine. This research highlights the critical need to understand the full range of a drug's effects and to consider the specific pathological context in which it will be used.

Combination Therapeutic Approaches

The exploration of this compound in combination with other therapeutic agents represents a strategic approach to amplify its potential benefits, particularly in the context of complex neurological disorders. Researchers are investigating whether synergistic effects can be achieved by targeting multiple pathological pathways simultaneously. These combination strategies aim to enhance the remyelinating properties of this compound while potentially addressing other disease aspects, such as inflammation or cellular metabolism.

One notable area of investigation involves pairing this compound with drugs that could support the energy-intensive process of remyelination. Preclinical evidence from animal studies has suggested that the efficacy of clemastine on myelin repair can be enhanced when used in combination with other drugs. This has led to the initiation of clinical trials to explore these potential synergies in humans.

A significant clinical study, the ReBUILD trial, evaluated this compound as an add-on therapy to existing licensed disease-modifying therapies (DMTs) for multiple sclerosis (MS). The findings from this small Phase 2 trial suggested that clemastine could improve the speed of nerve signal transmission from the eye to the brain, providing an early indication of potential remyelination.

More recent research has taken a platform-trial approach to efficiently test multiple repurposed drugs. The TRAP-MS trial was designed to evaluate the effects of four different drugs, including this compound, on MS biomarkers, both as monotherapies and in potential combinations. However, this trial yielded unexpected and concerning results for the clemastine arm.

The clemastine arm of the TRAP-MS trial was halted after three of the nine participants experienced a fivefold increase in disease progression, triggering the trial's stoppage criteria. Subsequent investigation into this adverse outcome revealed that clemastine treatment was associated with a significant increase in purinergic signaling and pyroptosis, an inflammatory form of cell death, in the cerebrospinal fluid. Mechanistic studies further indicated that clemastine, in the presence of extracellular adenosine triphosphate (ATP), could induce pyroptosis in both macrophages and human oligodendrocytes. This finding highlights a potential for toxicity and disease acceleration in certain patient populations, underscoring the complexities of repurposing drugs and the critical importance of carefully designed combination therapy trials.

Research on Combination Therapies with this compound

Clinical TrialCombination AgentsDisease FocusKey Research FindingsStatus
Phase 2a Metformin (B114582) and Clemastine TrialMetforminRelapsing Multiple SclerosisInvestigating if the combination can repair myelin damage. Based on animal studies showing metformin enhances clemastine's effect on myelin repair. Recruiting
ReBUILD TrialLicensed Disease-Modifying Therapies (DMTs)Relapsing Multiple SclerosisShowed improved nerve signal speed, an early indicator of remyelination. Completed
TRAP-MS (Clemastine Arm)Investigated alongside Pioglitazone, Dantrolene, and Pirfenidone in a platform trial format. Progressive Multiple SclerosisArm halted due to a fivefold increase in disease progression in some participants. Findings linked clemastine to enhanced pyroptosis, an inflammatory form of cell death. Halted

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for characterizing clemastine fumarate in pharmaceutical research?

  • This compound should be characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. For physicochemical properties, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are recommended to analyze crystalline structure and thermal stability. Ensure compliance with guidelines for reporting new compounds, including full spectral data and purity thresholds (>95%) .

Q. How should researchers design in vitro assays to evaluate this compound’s antihistamine activity?

  • Use histamine-induced calcium flux assays in cell lines (e.g., HL-60 cells) to measure H1 receptor antagonism, with IC50 values as the primary metric. Include positive controls (e.g., diphenhydramine) and validate results using dose-response curves. For cytotoxicity, assess viability via MTT assays in lymphocyte models (e.g., K562 or SB cells) at concentrations ≥25 µM to distinguish therapeutic effects from off-target toxicity .

Q. What are the best practices for ensuring reproducibility in this compound studies?

  • Document experimental parameters rigorously: solvent purity (e.g., methanol ≥99.9%), CO2 source (e.g., >99.9% purity for supercritical fluid applications), and batch-specific compound data (CAS 14976-57-9). Use standardized protocols for animal models (e.g., yeast-induced edema in rats) and report statistical methods (e.g., ANOVA with post-hoc tests). Share raw data and detailed synthesis steps in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in supercritical CO2?

  • Discrepancies often arise from variations in pressure (12–30 MPa), temperature (308–338 K), or CO2 density (200–900 kg/m³). To reconcile data, apply thermodynamic models (e.g., cluster solvation models) or density-based correlations. Validate experimentally using static equilibrium cells with in-line spectroscopy, ensuring equilibration times >6 hours to reach saturation .

Q. What mechanistic models explain this compound’s inhibition of HERG potassium channels?

  • Use patch-clamp electrophysiology in HEK 293 cells stably expressing HERG channels to measure current suppression (IC50 = 12 nM). Combine with molecular docking simulations to identify binding interactions (e.g., hydrophobic pockets in the channel’s S6 domain). Compare results with structural analogs to infer structure-activity relationships (SAR) .

Q. How can computational methods optimize this compound’s formulation for enhanced bioavailability?

  • Employ molecular dynamics (MD) simulations to predict solubility in lipid-based carriers or cyclodextrin complexes. Validate with in vivo pharmacokinetic studies in rodents, monitoring plasma concentration-time profiles. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing regimens .

Q. What strategies mitigate off-target effects in this compound’s immunomodulatory studies?

  • Conduct transcriptomic profiling (RNA-seq) in immune cells to identify unintended pathways. Pair with selective receptor knockout models (e.g., CRISPR-edited cells) to isolate H1 receptor-mediated effects. Use low-dose regimens (5–20 mg/kg in rats) to balance efficacy and toxicity .

Methodological Frameworks

  • For solubility studies : Follow the "cluster solubility model" framework, which correlates drug-CO2 interactions with phase behavior. Include parameters like association constants and Gibbs free energy changes .
  • For mechanistic inquiries : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., "Does this compound (Intervention) reduce edema (Outcome) in rats (Population) compared to placebo (Comparison) within 24 hours (Time)?" .

Data Presentation Guidelines

  • Tabulate solubility data with columns for temperature, pressure, CO2 density, and mole fraction. Use error margins (±5% for experimental replicates).
  • In bioactivity studies, report IC50/EC50 values with 95% confidence intervals and p-values for significance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。